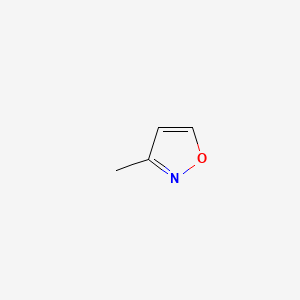
3-Metilisoxazol
Descripción general
Descripción
3-Methylisoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its wide range of biological activities and therapeutic potential. It is commonly found in various pharmaceuticals and has been extensively studied for its chemical properties and applications.
Aplicaciones Científicas De Investigación
3-Methylisoxazole has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Mode of Action
Isoxazoles often interact with their targets through various chemical reactions, including (3 + 2) cycloaddition reactions .
Biochemical Pathways
Isoxazoles in general are known to affect different biological activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Result of Action
Isoxazoles in general have been found to have a wide range of biological activities, as mentioned above .
Análisis Bioquímico
Biochemical Properties
Isoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Isoxazole derivatives have been found to have various effects on cells, including cytotoxic effects
Molecular Mechanism
Isoxazole rings tend to collapse under UV irradiation, rearranging to oxazole through azirine intermediate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylisoxazole can be synthesized through several methods. One common approach involves the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone intermediate, which then undergoes ring closure with hydroxylamine under alkaline conditions . Another method involves the cycloaddition reaction of an alkyne with nitrile oxide, catalyzed by copper (I) or ruthenium (II) compounds .
Industrial Production Methods: Industrial production of 3-Methylisoxazole typically involves the use of readily available starting materials and metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylisoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction reactions can convert it into different isoxazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted isoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, oxazoles, and other heterocyclic compounds.
Comparación Con Compuestos Similares
Isoxazole: The parent compound with similar chemical properties but without the methyl group.
3-Amino-5-Methylisoxazole: A derivative with an amino group, used in different chemical reactions and applications.
5-Amino-3-Methylisoxazole: Another derivative with distinct reactivity and applications.
Uniqueness: 3-Methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methyl group influences its electronic properties and steric effects, making it a valuable compound in various chemical and pharmaceutical applications.
Propiedades
IUPAC Name |
3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-3-6-5-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMCMYMKECWGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184856 | |
| Record name | Isoxazole, 3-methyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30842-90-1 | |
| Record name | 3-Methylisoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030842901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxazole, 3-methyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLISOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8WZL93LEO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 3-methylisoxazole itself might not have specific biological targets, its derivatives exhibit various biological activities. For instance, 5-[7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole (WIN 51711), a derivative, inhibits the replication of rhinoviruses by preventing the pH-mediated uncoating of viral RNA. [] It achieves this by binding to a hydrophobic pocket within the viral capsid protein VP1, and its 4-oxazolinylphenoxy group interacts with an ion channel, hindering viral disassembly. [] Other derivatives, such as 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide Schiff base derivatives, exhibit immunosuppressive or immunostimulating activities, the mechanisms of which are still being investigated. []
A:
ANone: While specific data on the material compatibility and stability of 3-methylisoxazole is limited in the provided research, its applications primarily lie in its use as a building block for synthesizing various biologically active compounds. Its performance and stability under various conditions would depend on the specific derivative and its intended application.
A: Computational chemistry plays a significant role in understanding the structure-activity relationship of 3-methylisoxazole derivatives. For example, in studies on 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide Schiff base derivatives, DFT calculations were employed to obtain electronic descriptors of molecular structure. [] These descriptors, along with other physicochemical parameters, were then used to develop QSAR models to predict biological activity based on molecular structure. [] Similarly, molecular docking studies were performed with epiboxidine-related dihydroisoxazole derivatives to understand their binding modes within neuronal nicotinic acetylcholine receptors. []
ANone: The SAR of 3-methylisoxazole derivatives varies depending on the biological target.
- Antirhinoviral activity: Studies on Disoxaril analogues showed that the 3-methylisoxazole moiety itself is crucial for activity. [] Replacing it with a 2-acetylfuran while maintaining similar size, lipophilicity, and hydrogen-bonding capability led to comparable potency and spectrum of activity. [] Further studies indicated that the position of the acetyl group in the furan ring is critical, with only those able to form a hydrogen bond with the target protein retaining activity. [] Another study highlighted the importance of a hydrophobic interaction between the methyl group of a 4,5-dihydro-2-oxazolyl substituent and a pocket formed by specific amino acids in the target protein, leading to a 10-fold increase in activity for the S-enantiomer. []
- Immunological activity: In a study on 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes, electron-withdrawing substituents on the amide nitrogen generally enhanced immunosuppressive activity. [] Conversely, compounds with flat aromatic rings and a free -NH group exhibited immunostimulatory properties. []
A: While the provided papers do not delve into the complete historical context of 3-methylisoxazole, they highlight significant milestones in its use as a scaffold for developing bioactive compounds. One notable milestone is the discovery of Disoxaril (WIN 51711) [], a potent anti-rhinovirus agent. Research on Disoxaril and its analogues has been crucial in understanding the structure-activity relationship for inhibiting picornavirus uncoating. [, , , ] The identification of other 3-methylisoxazole derivatives with immunomodulatory properties marks another milestone, paving the way for further research into their therapeutic potential. [, ]
A: Research on 3-methylisoxazole and its derivatives exemplifies cross-disciplinary collaboration. The development of Disoxaril and its analogues involved medicinal chemistry, virology, and structural biology. [, , , ] Similarly, research on immunomodulatory 3-methylisoxazole derivatives requires expertise in organic synthesis, immunology, and pharmacology. [, ] The application of computational chemistry and modeling in studying these compounds further highlights the synergistic efforts of diverse scientific disciplines. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















